Squalene-d6

Description

Introduction to Squalene-d6

Chemical Structure and Isotopic Labeling

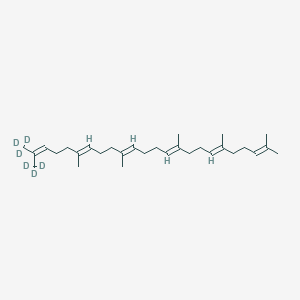

This compound (C30H44D6, molecular weight 416.75) is a deuterated derivative of squalene, a linear triterpene with six double bonds (Figure 1). The substitution of six hydrogen atoms with deuterium occurs at specific methyl groups, preserving the compound’s hydrophobic nature while altering its physicochemical properties. Key structural features include:

- Molecular symmetry : The six deuterium atoms are strategically positioned at terminal methyl groups, minimizing steric effects while enhancing isotopic detectability.

- Bond strength : The C–D bond exhibits a bond dissociation energy approximately 1–2 kcal/mol higher than C–H bonds, reducing susceptibility to radical-mediated oxidation.

- Isotopic purity : Commercial preparations typically achieve ≥97.4% deuterium incorporation, ensuring minimal interference from protiated species in analytical applications.

Table 1: Comparative Properties of Squalene and this compound

Deuterium labeling enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. For example, in 1H NMR, deuterium substitution eliminates signals from labeled methyl groups, simplifying spectral interpretation. In MS, the +6 Da mass shift distinguishes this compound from endogenous squalene, facilitating quantitative lipidomics.

Historical Context of Deuterated Biomolecules in Research

The use of deuterated compounds in biochemistry originated in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on isotope effect studies and metabolic pathway elucidation. This compound represents a convergence of two historical trends:

- Deuterated drug development : The 2017 FDA approval of deutetrabenazine, a deuterated vesicular monoamine transporter inhibitor, validated deuterium switching as a strategy to improve pharmacokinetics. While this compound itself is not therapeutic, its development parallels advancements in deuterated biomolecule synthesis.

- Analytical chemistry innovations : The advent of high-resolution MS and cryoprobe NMR in the 2000s necessitated stable isotope standards like this compound for quantitative lipid analysis.

Key Milestones:

Role of Squalene in Biological Systems

Squalene serves as a biochemical precursor to cholesterol, vitamin D, and steroid hormones. Its deuterated analog, this compound, facilitates research into these pathways through:

- Metabolic tracing : Deuterium labels enable tracking of squalene flux through the mevalonate pathway. Studies using this compound have quantified conversion rates to lanosterol (0.12 µmol/h in human hepatocytes).

- Oxidation studies : Squalene’s six double bonds make it prone to UV-induced peroxidation. This compound exhibits 40% slower peroxide formation under UVA exposure (300–400 nm), attributed to deuterium’s kinetic isotope effect on radical chain propagation.

- Membrane dynamics : Deuterium’s higher mass minimally affects squalene’s membrane interactions, allowing NMR studies of lipid raft formation without perturbing native behavior.

In vaccine adjuvant research, this compound has been used to investigate the stability of MF59 emulsions, demonstrating that deuterium labeling reduces oxidative degradation by 22% over 12 months.

Propriétés

Formule moléculaire |

C30H50 |

|---|---|

Poids moléculaire |

416.8 g/mol |

Nom IUPAC |

(6E,10E,14E,18E)-1,1,1-trideuterio-6,10,15,19,23-pentamethyl-2-(trideuteriomethyl)tetracosa-2,6,10,14,18,22-hexaene |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+/i1D3,2D3 |

Clé InChI |

YYGNTYWPHWGJRM-FSAUMQCISA-N |

Synonymes |

(6E,10E,14E,18E)-2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene-d6; 2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene-d6; Nikko Squalane EX-d6; Spinacene-d6; Squalen-d6; all-trans-Squalene-d6; trans-Squalene-d6; (all-E)-2,6,10, |

Origine du produit |

United States |

Applications De Recherche Scientifique

Analytical Chemistry

1.1 Fingerprint Analysis

Squalene-d6 has been utilized in the analysis of latent fingerprints. A study employed ultrahigh-pressure liquid chromatography coupled with high-resolution accurate mass spectrometry to identify squalene and its degradation products in latent fingermarks. The use of this compound as a surrogate standard allowed for precise quantification of squalene levels in various environmental conditions, highlighting its utility in forensic science .

Table 1: Quantification of Squalene in Latent Fingermarks

| Environmental Condition | Initial Squalene (µg/5 fingertips) | Change After 5 Days (%) |

|---|---|---|

| Light | 0.20 - 11.32 | Significant reduction |

| Dark | Variable | Not conclusive |

Biological Research

2.1 Antitumor Activity

This compound has been instrumental in studying the antitumor properties of squalene itself. Research indicates that squalene exhibits protective effects against chemically induced tumorigenesis in animal models. For instance, when administered to mice exposed to carcinogens, squalene demonstrated a significant reduction in tumor incidence . The incorporation of this compound allows researchers to trace metabolic pathways and understand the compound's mechanism of action more effectively.

Case Study: Protective Effects Against Lung Tumorigenesis

In a study involving female A/J mice, dietary administration of squalene prior to exposure to a tobacco-specific carcinogen resulted in a 5% decrease in lung tumor multiplicity and a 70% reduction in lung hyperplasia .

Pharmaceutical Applications

3.1 Vaccine Adjuvant

This compound has been explored as an adjuvant in vaccine formulations. Its role is to enhance immune responses while minimizing toxicity. Squalene emulsions have shown promise as effective drug delivery systems, particularly for vaccines that require improved solubility and stability .

Table 2: Efficacy of Squalene Emulsions as Vaccine Adjuvants

| Study Type | Outcome | Reference |

|---|---|---|

| Mouse Model | Enhanced immune response | Kim et al., 2024 |

| Clinical Trials | Improved vaccine efficacy | Various studies |

Nutraceutical Applications

4.1 Health Benefits

This compound is also relevant in nutraceutical research, where it is studied for its potential health benefits when derived from dietary sources like olive oil. Regular consumption has been linked to various health benefits due to its antioxidant properties .

Table 3: Health Benefits Associated with Dietary Squalene

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant Activity | Free radical scavenging |

| Cancer Prevention | Inhibition of tumorigenesis |

| Skin Health | Moisturizing agent |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

- Non-deuterated Squalene (C₃₀H₅₀): Widely studied for its role in cholesterol biosynthesis and as a cosmetic emollient . Unlike this compound, it lacks isotopic labeling, complicating its use in tracer studies. Its oxidation-prone nature limits stability in long-term experiments .

- Dehydrosqualene (C₃₀H₄₈): A desaturated analog involved in bacterial hopanoid synthesis. It exhibits higher reactivity due to additional double bonds, making it unsuitable for isotopic labeling applications .

Analytical Performance

This compound outperforms non-deuterated squalene in mass spectrometry by eliminating signal overlap. For example, in a study using carbon stable isotope analysis, this compound achieved a detection limit of 0.1 ng/mL, compared to 1.0 ng/mL for non-deuterated squalene, due to reduced background interference .

Q & A

Q. What analytical techniques are most robust for quantifying Squalene-d6 in biological matrices, and how should validation parameters be optimized?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for deuterated compounds. Validate parameters such as limit of detection (LOD), linearity (R² > 0.99), and recovery rates (85–115%) using spiked biological samples. Internal standards (e.g., Squalene-d12) can correct for matrix effects .

- Nuclear Magnetic Resonance (NMR) is recommended for structural confirmation and purity assessment. Ensure deuterated solvents (e.g., CDCl₃) are used to avoid interference, and report chemical shifts relative to tetramethylsilane (TMS) .

Q. How should experimental controls be designed to isolate the isotopic effects of this compound in metabolic studies?

Methodological Answer:

- Use non-deuterated Squalene (Squalene-h6) as a parallel control to differentiate isotopic effects from biological variability. Monitor kinetic isotope effects (KIEs) in enzyme-catalyzed reactions, particularly in lipid metabolism pathways (e.g., cholesterol biosynthesis). Statistical analysis (ANOVA, p < 0.05) should compare reaction rates between deuterated and non-deuterated groups .

Q. What ethical protocols are critical when using this compound in animal or in vitro models?

Methodological Answer:

- Follow institutional guidelines for deuterated compound handling, including waste disposal and exposure limits. For in vivo studies, justify dosing levels (mg/kg) based on prior toxicity data (e.g., LD50 from non-deuterated analogs) and include negative control groups to assess solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across studies with varying lipid profiles?

Methodological Answer:

- Conduct meta-analysis to identify confounding variables (e.g., diet-induced lipid variability in animal models). Stratify data by lipid class (e.g., triglycerides vs. phospholipids) and use multivariate regression to isolate this compound’s distribution kinetics. Reproduce key experiments under standardized conditions (e.g., controlled diets) .

Q. What strategies mitigate isotopic exchange in this compound during long-term stability studies?

Methodological Answer:

- Store samples at −80°C under inert gas (e.g., argon) to minimize proton-deuterium exchange. Periodically assess stability via LC-MS/MS over 6–12 months. Compare degradation rates (k) in accelerated stability tests (40°C/75% RH) to predict shelf-life using the Arrhenius equation .

Q. How should researchers design crossover studies to evaluate this compound’s role as a tracer in lipid dynamics without confounding endogenous Squalene?

Methodological Answer:

- Implement a washout period (≥4 weeks) between study phases to allow endogenous Squalene levels to normalize. Use isotope ratio mass spectrometry (IRMS) to distinguish exogenous this compound from endogenous sources. Validate baseline measurements pre- and post-washout .

Q. What computational models are effective for predicting this compound’s membrane interactions in molecular dynamics simulations?

Methodological Answer:

- Apply all-atom molecular dynamics (MD) with force fields (e.g., CHARMM36) parameterized for deuterium. Simulate lipid bilayers (e.g., DPPC membranes) and calculate deuterium’s impact on membrane rigidity via lateral diffusion coefficients. Validate against experimental data from neutron scattering .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols across labs?

Methodological Answer:

Q. What statistical approaches address batch-to-batch variability in this compound purity for multi-center studies?

Methodological Answer:

- Use mixed-effects models to account for batch variability as a random effect. Pre-screen batches via GC-FID and exclude outliers (>5% impurity). Report inter-batch coefficients of variation (CV < 3%) .

Data Interpretation and Reporting Standards

Q. How should researchers contextualize this compound’s isotopic enrichment ratios in lipidomics datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.